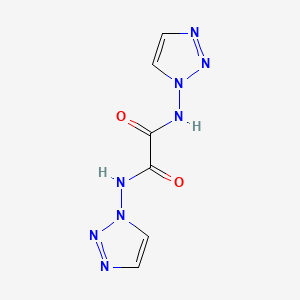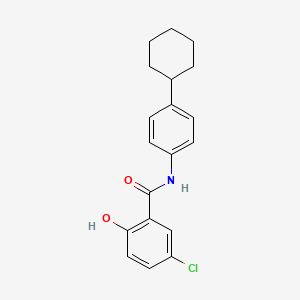![molecular formula C25H21NO B12578483 4-Methoxy-N-methyl-N-[(pyren-1-YL)methyl]aniline CAS No. 500256-75-7](/img/structure/B12578483.png)
4-Methoxy-N-methyl-N-[(pyren-1-YL)methyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-N-methyl-N-[(pyren-1-yl)methyl]aniline is a chemical compound that belongs to the class of aniline derivatives It is characterized by the presence of a methoxy group (-OCH3) attached to the benzene ring, a methyl group (-CH3) attached to the nitrogen atom, and a pyrene moiety linked via a methylene bridge
Vorbereitungsmethoden
The synthesis of 4-Methoxy-N-methyl-N-[(pyren-1-yl)methyl]aniline typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxyaniline and pyrene-1-carbaldehyde.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and a solvent. Common solvents include ethanol or methanol, while catalysts such as palladium on carbon (Pd/C) may be used.
Synthetic Route: The synthetic route generally involves the formation of an imine intermediate, followed by reduction to yield the desired product.
Analyse Chemischer Reaktionen
4-Methoxy-N-methyl-N-[(pyren-1-yl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation typically targets the methoxy group or the pyrene moiety, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). These reactions may reduce the imine intermediate formed during synthesis.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzene ring or pyrene moiety are replaced by other groups. Common reagents for substitution reactions include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Wissenschaftliche Forschungsanwendungen
4-Methoxy-N-methyl-N-[(pyren-1-yl)methyl]aniline has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound can be used as a fluorescent probe due to the presence of the pyrene moiety, which exhibits strong fluorescence. This property makes it useful for imaging and tracking biological molecules.
Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Wirkmechanismus
The mechanism of action of 4-Methoxy-N-methyl-N-[(pyren-1-yl)methyl]aniline involves its interaction with specific molecular targets and pathways. The pyrene moiety allows the compound to intercalate into DNA, potentially affecting gene expression and cellular processes. Additionally, the methoxy and methyl groups may influence the compound’s binding affinity and selectivity for certain enzymes or receptors .
Vergleich Mit ähnlichen Verbindungen
4-Methoxy-N-methyl-N-[(pyren-1-yl)methyl]aniline can be compared with other similar compounds, such as:
4-Methoxy-N-methylaniline: This compound lacks the pyrene moiety and is primarily used in the synthesis of dyes and pigments.
N-Methyl-p-anisidine: Similar to this compound, but without the pyrene group.
4-Methoxy-2-methylaniline: This compound has a methyl group attached to the benzene ring instead of the nitrogen atom.
The uniqueness of this compound lies in its combination of the methoxy, methyl, and pyrene groups, which confer distinct chemical and physical properties, making it valuable for various research applications.
Eigenschaften
CAS-Nummer |
500256-75-7 |
|---|---|
Molekularformel |
C25H21NO |
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
4-methoxy-N-methyl-N-(pyren-1-ylmethyl)aniline |
InChI |
InChI=1S/C25H21NO/c1-26(21-11-13-22(27-2)14-12-21)16-20-9-8-19-7-6-17-4-3-5-18-10-15-23(20)25(19)24(17)18/h3-15H,16H2,1-2H3 |
InChI-Schlüssel |
JUXCOWWZIZMPPP-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)C5=CC=C(C=C5)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


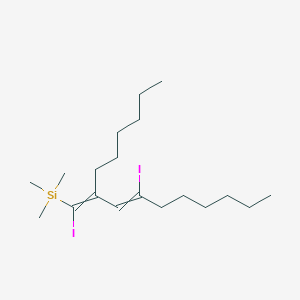
![Methyl 3-[4-(methanesulfonyl)thiophen-2-yl]prop-2-enoate](/img/structure/B12578414.png)
![2-Methyl-2-[1-(3-methylcyclohexyl)ethoxy]propan-1-ol;propanoic acid](/img/structure/B12578415.png)

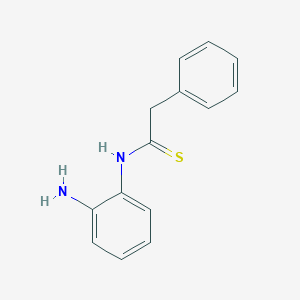
![2-[(3-Cyano-8-methyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B12578438.png)

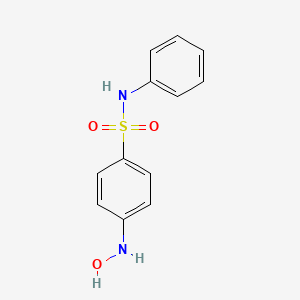
![3,3'-{[2-(Benzyloxy)propane-1,3-diyl]bis(oxy)}di(propane-1,2-diol)](/img/structure/B12578460.png)
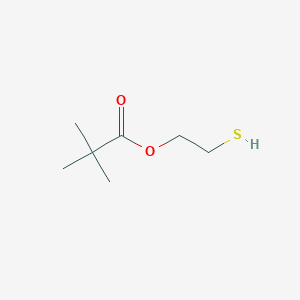
![3-[4-(Propan-2-YL)phenyl]propanenitrile](/img/structure/B12578466.png)
![2-Ethyltetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione](/img/structure/B12578468.png)
